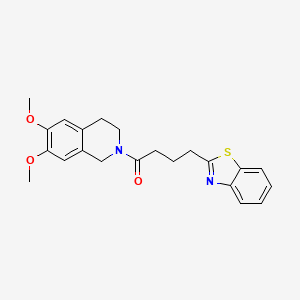![molecular formula C18H26N2O4S B11133679 {1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11133679.png)
{1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrrolidine ring, and a methanone group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the sulfonylation of 4-methoxy-3-methylphenyl, followed by the introduction of the piperidine and pyrrolidine rings through nucleophilic substitution reactions. The final step involves the formation of the methanone group under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, {1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, making it useful for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- {1-[(4-Methoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone
- {1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone
- {1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(morpholin-1-yl)methanone
Uniqueness
The uniqueness of {1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H26N2O4S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O4S/c1-14-12-16(7-8-17(14)24-2)25(22,23)20-11-5-6-15(13-20)18(21)19-9-3-4-10-19/h7-8,12,15H,3-6,9-11,13H2,1-2H3 |
InChI Key |
HKTMRXIUTXNUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B11133596.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133603.png)
![7-Chloro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133606.png)
![1-(3,4-Dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133607.png)
![benzyl 2-ethyl-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11133623.png)
![1-(4-Fluorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133629.png)
![Ethyl [2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11133630.png)
![7-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11133650.png)
![1,3-dimethyl-5-({3-[2-methyl-5-(propan-2-yl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11133653.png)
![N-(4-bromophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11133658.png)


![N-(3,4-dimethylphenyl)-2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11133685.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133688.png)
